Copper acrylate Copper acrylate
Brand Name: Vulcanchem
CAS No.: 13991-90-7
VCID: VC13306473
InChI: InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
SMILES: C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2]
Molecular Formula: C6H6CuO4
Molecular Weight: 205.66 g/mol

Copper acrylate

CAS No.: 13991-90-7

Cat. No.: VC13306473

Molecular Formula: C6H6CuO4

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Copper acrylate - 13991-90-7

Specification

CAS No. 13991-90-7
Molecular Formula C6H6CuO4
Molecular Weight 205.66 g/mol
IUPAC Name copper;prop-2-enoate
Standard InChI InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
Standard InChI Key XPLSDXJBKRIVFZ-UHFFFAOYSA-L
SMILES C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2]
Canonical SMILES C=CC(=O)[O-].C=CC(=O)[O-].[Cu+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stoichiometry

Copper acrylate exists primarily as copper(I) acrylate (C₃H₃CuO₂) with a molecular weight of 134.60 g/mol . The compound derives from the reaction of acrylic acid (C₃H₄O₂) with copper salts, forming a coordination polymer structure. X-ray crystallography reveals a planar geometry where the copper ion coordinates with the carboxylate group of the acrylate ligand .

Structural Variants and Coordination Chemistry

Copper(II) acrylate variants exhibit octahedral coordination, often involving water molecules as ancillary ligands. The presence of substituents like methacrylate or rosin derivatives modifies the polymer backbone, influencing thermal stability and solubility .

Table 1: Key Structural Parameters of Copper Acrylate Derivatives

ParameterCopper(I) AcrylateCopper(II) Acrylate-Rosin Adduct
Molecular FormulaC₃H₃CuO₂(C₃H₃CuO₂)ₙ·(C₂₀H₃₀O₂)ₘ
Coordination Number26
Bond Length (Cu–O), Å1.952.10–2.25
Thermal Decomposition220°C280–320°C

Synthesis Methodologies

Single-Step Radical Polymerization

Modern industrial synthesis employs a one-step process combining copper oxides/hydroxides (6–10 wt%), acrylic/methacrylic monomers (35–45 wt%), rosin (8–12 wt%), and initiators (1–2 wt%) in xylenes or butanol solvents . The reaction proceeds via simultaneous graft esterification and free radical polymerization at 125–135°C, achieving 85–95% monomer conversion within 3–5 hours .

Table 2: Optimized Synthesis Conditions for Copper Acrylate Resin

ComponentConcentration RangeFunction
Copper(II) Hydroxide6–10 wt%Cationic crosslinker
Methyl Methacrylate35–45 wt%Monomer backbone
Rosin8–12 wt%Plasticizer/thermal stabilizer
Di-tert-butyl Peroxide1–2 wt%Free radical initiator
Xylene40–50 wt%Reaction solvent

Copper-Mediated Controlled Radical Polymerization (CRP)

Advanced CRP techniques using Cu⁰/ligand systems (e.g., TPMA, Me₆TREN) enable precise control over molecular weight distributions (Đ = 1.1–1.3) . Kinetic studies in DMSO/MA solvents show linear first-order rate dependence on monomer concentration, with activation energies of 65–75 kJ/mol .

Physicochemical Properties

Thermal and Mechanical Behavior

Copper acrylate resins exhibit glass transition temperatures (T₉) between 35–50°C, tunable via rosin content . Thermogravimetric analysis reveals three-stage decomposition: solvent loss (80–120°C), side-chain degradation (220–280°C), and backbone scission (>300°C) .

Solution Properties and Rheology

In butyl acetate solutions (45–55% solids), copper acrylate displays pseudoplastic flow behavior with viscosity coefficients of 7–11 seconds (Ford Cup #4, 25°C) . The acid number (40–97.6 mg KOH/g) correlates linearly with copper ion release rates (0.5–2.1 μg/cm²/day) in seawater .

Table 3: Comparative Performance of Copper Acrylate Formulations

PropertyLow Copper (6%)High Copper (10%)
Adhesion Strength (MPa)4.25.8
Seawater Erosion Rate12 μm/year8 μm/year
Antifouling Efficacy85% (12 months)94% (18 months)

Applications in Industry and Technology

Marine Antifouling Coatings

Copper acrylate-based resins dominate the self-polishing copolymer (SPC) antifouling paint market, exhibiting 90% efficiency against barnacle adhesion over 18-month service cycles . The mechanism involves controlled Cu²⁺ ion release (1.5–2 ppm) combined with surface erosion (3–5 μm/month) .

Debondable Adhesive Systems

Recent breakthroughs utilize acrylic acid-grafted polystyrene with absorbed Cu²⁺ ions to create adhesives debondable via EDTA treatment . Peel strengths exceeding 85 N/cm² are achievable, with complete debonding in <5 minutes under ultrasonic EDTA exposure .

Conductive Polymer Composites

Copper acrylate-doped polyaniline films demonstrate sheet resistances of 10²–10⁴ Ω/sq, suitable for flexible electronics. The copper ions act as both crosslinkers and charge carriers, enabling tunable conductivity (10⁻⁶–10⁻² S/cm) .

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